

# Spectroscopic Data for 4-(2,3-Dimethylphenoxy)aniline: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-(2,3-Dimethylphenoxy)aniline

Cat. No.: B114323

[Get Quote](#)

## Introduction

**4-(2,3-Dimethylphenoxy)aniline** is an aromatic amine derivative with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a substituted phenoxy moiety linked to an aniline core, presents a unique spectroscopic fingerprint. Accurate characterization of this compound is paramount for its use in research and development, ensuring its identity, purity, and stability. This guide provides an in-depth analysis of the spectroscopic data for **4-(2,3-Dimethylphenoxy)aniline**, offering insights into the principles of data acquisition and interpretation for researchers, scientists, and drug development professionals.

While experimental spectra for this specific molecule are not widely available in public databases, this guide will utilize predicted data from validated computational models and comparative analysis with structurally related compounds to provide a comprehensive spectroscopic profile. This approach serves as a robust framework for the characterization of novel chemical entities.

## Molecular Structure and Key Features

IUPAC Name: **4-(2,3-Dimethylphenoxy)aniline** CAS Number: 155106-50-6[1] Molecular Formula: C<sub>14</sub>H<sub>15</sub>NO[1] Molecular Weight: 213.27 g/mol [1]

The structure of **4-(2,3-Dimethylphenoxy)aniline** is characterized by two aromatic rings connected by an ether linkage. One ring is a 2,3-dimethylphenyl group, and the other is a 4-

aminophenyl group. The presence of the primary amine ( $-\text{NH}_2$ ), the ether (C-O-C), the aromatic C-H and C=C bonds, and the methyl groups ( $-\text{CH}_3$ ) are the key features that will be identified and characterized by the spectroscopic techniques discussed below.

Caption: Molecular Structure of **4-(2,3-Dimethylphenoxy)aniline**

## Proton Nuclear Magnetic Resonance ( $^1\text{H}$ NMR) Spectroscopy

### Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **4-(2,3-Dimethylphenoxy)aniline** is predicted to show distinct signals for the aromatic protons on both rings, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents.

| Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                      |
|--|--------------|-------------|---------------------------------|
| ~ 7.0 - 7.2                                | m            | 3H          | Ar-H (2,3-dimethylphenoxy)      |
| ~ 6.8 - 6.9                                | d            | 2H          | Ar-H (ortho to $-\text{O}$ )    |
| ~ 6.6 - 6.7                                | d            | 2H          | Ar-H (ortho to $-\text{NH}_2$ ) |
| ~ 3.6                                      | br s         | 2H          | $-\text{NH}_2$                  |
| ~ 2.2                                      | s            | 3H          | Ar- $\text{CH}_3$               |
| ~ 2.1                                      | s            | 3H          | Ar- $\text{CH}_3$               |

## Interpretation

- Aromatic Protons:** The protons on the aniline ring are expected to appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to the protons ortho to the ether oxygen. The protons on the 2,3-dimethylphenoxy ring will likely show a more complex multiplet pattern.

- Amine Protons: The two protons of the primary amine will typically appear as a broad singlet. The chemical shift of this peak can be highly variable and is dependent on the solvent, concentration, and temperature. Deuterium exchange (shaking the sample with a drop of D<sub>2</sub>O) can be used to confirm the assignment of the -NH<sub>2</sub> peak, as it will disappear from the spectrum.
- Methyl Protons: The two methyl groups on the phenoxy ring are in different chemical environments and are therefore expected to have slightly different chemical shifts, appearing as two sharp singlets.

## Experimental Protocol for <sup>1</sup>H NMR Spectroscopy

- Sample Preparation:
  - Weigh approximately 5-10 mg of **4-(2,3-Dimethylphenoxy)aniline** into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like those of the amine group.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
  - Cap the NMR tube and gently agitate until the sample is fully dissolved.
- Instrument Setup and Data Acquisition:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  - Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a concentrated sample), pulse width, and relaxation delay.

- Acquire the free induction decay (FID) data.
- Data Processing:
  - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  - Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  - Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
  - Integrate the peaks to determine the relative number of protons corresponding to each signal.

## Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$ NMR) Spectroscopy

### Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in **4-(2,3-Dimethylphenoxy)aniline** will give a distinct signal.

| Predicted Chemical Shift ( $\delta$ , ppm) | Assignment                         |
|--|------------------------------------|
| ~ 155                                      | Ar-C (C-O)                         |
| ~ 145                                      | Ar-C (C-N)                         |
| ~ 138                                      | Ar-C (quaternary, dimethylphenoxy) |
| ~ 130                                      | Ar-C (quaternary, dimethylphenoxy) |
| ~ 125 - 128                                | Ar-CH                              |
| ~ 115 - 120                                | Ar-CH                              |
| ~ 20                                       | Ar-CH <sub>3</sub>                 |
| ~ 15                                       | Ar-CH <sub>3</sub>                 |

## Interpretation

- Aromatic Carbons: The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C-O and C-N) will be deshielded and appear at the downfield end of the aromatic region. The quaternary carbons of the dimethyl-substituted ring will also be in this region. The protonated aromatic carbons will appear in the range of 115-128 ppm.
- Aliphatic Carbons: The two methyl carbons will be highly shielded and appear at the upfield end of the spectrum.

## Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation:
  - Prepare the sample as described for  $^1\text{H}$  NMR spectroscopy. A higher concentration of the sample is often required for  $^{13}\text{C}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Instrument Setup and Data Acquisition:
  - Use a broadband probe to observe the  $^{13}\text{C}$  signals.
  - Set the spectrometer to the  $^{13}\text{C}$  frequency.
  - Employ proton decoupling to simplify the spectrum by removing the C-H coupling, resulting in a single sharp peak for each unique carbon.
  - A larger number of scans (typically 64 or more) and a longer relaxation delay are necessary compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio.
- Data Processing:
  - Process the data similarly to the  $^1\text{H}$  NMR spectrum (Fourier transform, phasing, and calibration).

## Infrared (IR) Spectroscopy

### Predicted IR Data

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-(2,3-Dimethylphenoxy)aniline** is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-N bonds.

| Frequency Range (cm <sup>-1</sup> ) | Vibration Type | Functional Group |
|-------------------------------------|----------------|------------------|
| 3400 - 3300                         | N-H stretch    | Primary amine    |
| 3100 - 3000                         | C-H stretch    | Aromatic         |
| 2980 - 2850                         | C-H stretch    | Methyl           |
| 1620 - 1580                         | C=C stretch    | Aromatic ring    |
| 1520 - 1480                         | N-H bend       | Primary amine    |
| 1250 - 1200                         | C-O stretch    | Aryl ether       |
| 1320 - 1250                         | C-N stretch    | Aromatic amine   |

## Interpretation

- N-H Vibrations:** The primary amine group should give rise to two characteristic stretching bands in the 3400-3300 cm<sup>-1</sup> region, corresponding to the symmetric and asymmetric N-H stretching modes. An N-H bending vibration is also expected around 1520-1480 cm<sup>-1</sup>.
- C-H Vibrations:** Aromatic C-H stretching vibrations are typically observed above 3000 cm<sup>-1</sup>, while the aliphatic C-H stretching of the methyl groups will appear just below 3000 cm<sup>-1</sup>.
- Aromatic C=C Vibrations:** The stretching of the carbon-carbon double bonds in the aromatic rings will result in several sharp bands in the 1620-1580 cm<sup>-1</sup> region.
- C-O and C-N Vibrations:** The C-O stretching of the aryl ether and the C-N stretching of the aromatic amine will appear in the fingerprint region of the spectrum, typically between 1320 cm<sup>-1</sup> and 1200 cm<sup>-1</sup>.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):**

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-(2,3-Dimethylphenoxy)aniline** sample onto the ATR crystal.
- Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

- Data Acquisition:
  - Collect a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.
  - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
  - The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Label the significant peaks with their corresponding wavenumbers.

## Mass Spectrometry (MS)

### Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **4-(2,3-Dimethylphenoxy)aniline**, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Assignment                                    |
|----------------------------|---|
| 213                        | Molecular ion $[M]^+$                         |
| 198                        | $[M - \text{CH}_3]^+$                         |
| 108                        | $[\text{H}_2\text{NC}_6\text{H}_4\text{O}]^+$ |
| 92                         | $[\text{C}_6\text{H}_4\text{NH}_2]^+$         |

## Interpretation

- Molecular Ion: The peak at m/z 213 corresponds to the intact molecule with one electron removed, confirming the molecular weight of the compound.
- Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this type of molecule include the loss of a methyl group (resulting in a peak at m/z 198), cleavage of the ether bond, and fragmentation of the aniline and dimethylphenol moieties. The observation of fragments corresponding to the aminophenoxy cation (m/z 108) and the anilinium cation (m/z 92) would be strong evidence for the proposed structure.

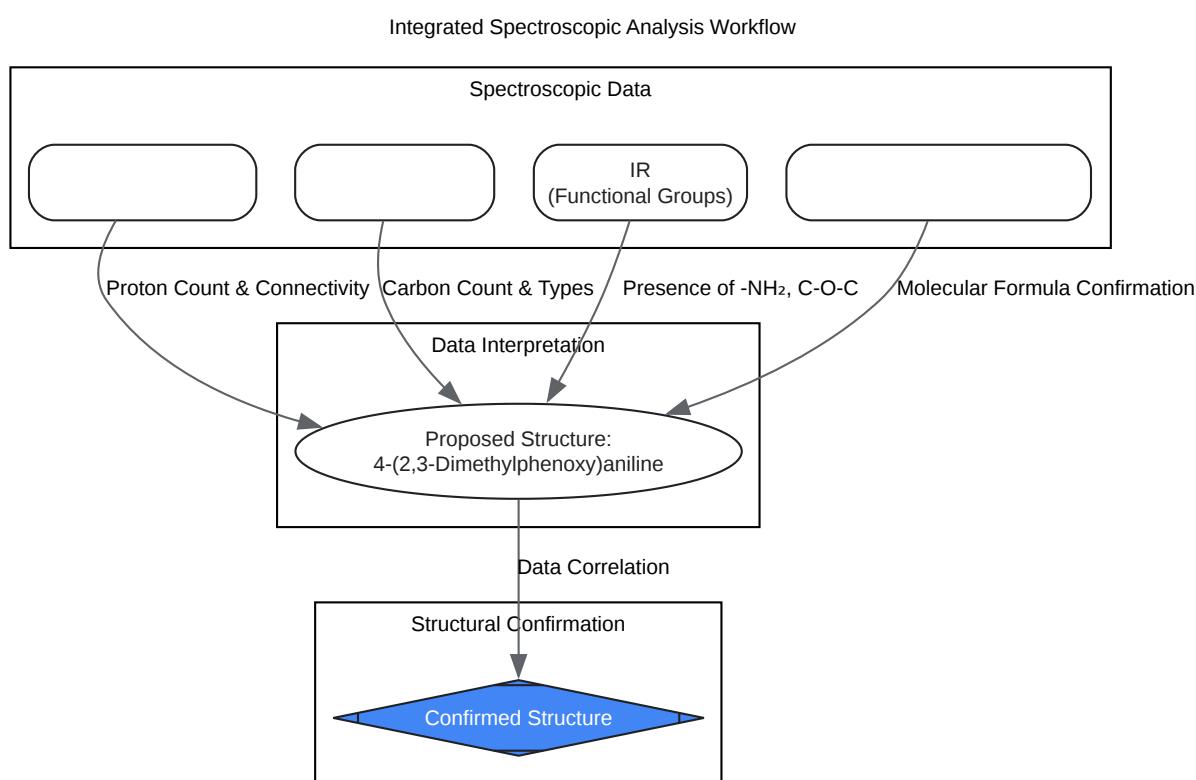
## Experimental Protocol for Mass Spectrometry (EI-MS)

- Sample Introduction:
  - Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
  - Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization:
  - In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis and Detection:

- The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
- The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

## Integrated Spectroscopic Analysis

The combination of data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of **4-(2,3-Dimethylphenoxy)aniline**.



[Click to download full resolution via product page](#)

Caption: Workflow for structural elucidation using integrated spectroscopic data.

- IR spectroscopy confirms the presence of the key functional groups: the primary amine and the aryl ether.

- Mass spectrometry establishes the correct molecular weight (213 g/mol) and provides the molecular formula (C<sub>14</sub>H<sub>15</sub>NO) through high-resolution mass spectrometry.
- <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy provide the detailed connectivity of the atoms. The number of signals, their chemical shifts, multiplicities, and integrations in the NMR spectra correspond exactly to the proposed structure, allowing for the unambiguous assignment of each proton and carbon atom.

Together, these techniques provide a self-validating system for the structural characterization of **4-(2,3-Dimethylphenoxy)aniline**.

## References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7139200, **4-(2,3-Dimethylphenoxy)aniline**. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
- ACD/Labs. (2023). ACD/ChemSketch Freeware. [Link] (Note: Used for chemical drawing and property prediction principles).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-(2,3-Dimethylphenoxy)aniline | C<sub>14</sub>H<sub>15</sub>NO | CID 7139200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for 4-(2,3-Dimethylphenoxy)aniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114323#spectroscopic-data-for-4-2-3-dimethylphenoxy-aniline]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)